1-(2-Fluoro-4-nitrophenyl)-4-methylpiperidine
Overview
Description
1-(2-Fluoro-4-nitrophenyl)-4-methylpiperidine is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 2-fluoro-4-nitrophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperidine typically involves the reaction of 2-fluoro-4-nitroaniline with 4-methylpiperidine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base, such as sodium hydroxide or potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperidine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Major Products Formed:
Reduction: 1-(2-Fluoro-4-aminophenyl)-4-methylpiperidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(2-Fluoro-4-nitrophenyl)-4-carboxypiperidine or 1-(2-Fluoro-4-nitrophenyl)-4-formylpiperidine.
Scientific Research Applications
1-(2-Fluoro-4-nitrophenyl)-4-methylpiperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in studies involving receptor binding and enzyme inhibition.
Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex molecules with desired biological or chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as neurotransmitter receptors or enzymes, to exert its effects. The presence of the fluoro and nitro groups can influence the compound’s binding affinity and selectivity for these targets. The piperidine ring provides a scaffold that can be modified to enhance the compound’s pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
1-(2-Fluoro-4-nitrophenyl)piperazine: Similar structure but with a piperazine ring instead of a piperidine ring.
1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine: Contains a prop-2-yn-1-yl group instead of a methyl group.
1-(2-Fluoro-4-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine: Contains a sulfonyl group attached to a 4-methylphenyl group.
Uniqueness: 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperidine is unique due to the specific combination of the fluoro and nitro groups on the phenyl ring and the methyl group on the piperidine ring. This combination can result in distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)-4-methylpiperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c1-9-4-6-14(7-5-9)12-3-2-10(15(16)17)8-11(12)13/h2-3,8-9H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTWAXSFXNZKEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40386991 | |
Record name | 1-(2-fluoro-4-nitrophenyl)-4-methylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40386991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
250371-81-4 | |
Record name | 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=250371-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-fluoro-4-nitrophenyl)-4-methylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40386991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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